molecular formula C12H18N2O B8666424 3-Amino-2'-ethyl-6'-methylpropionanilide

3-Amino-2'-ethyl-6'-methylpropionanilide

Cat. No.: B8666424
M. Wt: 206.28 g/mol
InChI Key: ATSGOICIGSRYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2'-ethyl-6'-methylpropionanilide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-amino-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C12H18N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8,13H2,1-2H3,(H,14,15)

InChI Key

ATSGOICIGSRYNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-bromo-2'-ethyl-6'-methylpropionanilide (13.5 g, 0.0500 mole) described above, potassium phthalimide (10.2 g, 0.0551 mole), and dimethylformamide (50 ml) were stirred under reflux for two hours. A mixture of glacial acetic acid (20 ml) and water (50 ml) was added with continued stirring until the mixture reached room temperature. The solid phthalimide derivative was filtered off, washed with water, and dried. The yield: 13.8 g (82.1%), m.p.: 208°-209.5° C. This product (13.8 g, 0.041 mole) was suspended in 250 ml alcohol and an amount of 85% hydrazine hydrate (4.0 ml) was added. The mixture was refluxed with stirring for two hours. Concentrated hydrochloric acid (8 ml) was added and the stirring was continued until the mixture reached room temperature. The solid was filtered off, was washed with some 95% ethanol, and was discarded. The solvents were evaporated from the filtrate and the residue was dissolved in water, was filtered, and made basic with 7 M sodium hydroxide, and was extracted exhaustively with methylene chloride. The extracts were dried (K2CO3), were filtered, and gaseous hydrogen chloride was fed into the solution. The salt that was formed was filtered off, was washed with methylene chloride, and was dried (9.5 g), and was recrystallized from alcohol-ether. Yield of 3-amino-2'-ethyl-6'-methylpropionanilide: 7.35 g, m.p.: 215.5°-216° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

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